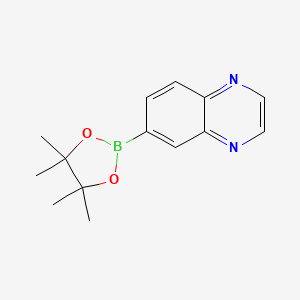![molecular formula C15H18N2O5 B1386813 {6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid CAS No. 1172724-61-6](/img/structure/B1386813.png)
{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
Descripción general
Descripción
“{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid” is a chemical compound . It is related to the class of compounds known as coumarins , which are organic compounds that incorporate a carboxyl functional group . This compound demonstrates potential as a therapeutic option for combating cardiovascular diseases through its focused intervention on the inflammatory and oxidative stress routes .
Aplicaciones Científicas De Investigación
Medical Science Applications
Antiviral and Antibacterial Properties: Coumarin derivatives, which include the compound , have been shown to exhibit significant antiviral and antibacterial activities. This makes them valuable in the development of new medications and treatments for various infections .
Biomedical Research
Anticancer Activity: The compound’s structure suggests potential anticancer properties. Research into coumarin derivatives has indicated their use in inhibiting the growth of cancer cells, making them a subject of interest in oncological studies .
Industrial Applications
Optical Brighteners and Photosensitizers: Due to their structural properties, compounds like “{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid” can be used as optical brighteners and photosensitizers in various industrial processes .
Synthetic Chemistry
One-Pot Synthesis: This compound can be synthesized through one-pot methods such as von Pechmann condensation, which are advantageous for their simplicity and efficiency in producing coumarin derivatives .
Green Chemistry
Photocatalysis: The compound can serve as a photocatalyst under yellow light irradiation, facilitating the acetalization of aldehydes with alcohols. This application is part of the broader field of green chemistry, which aims to reduce waste and energy consumption in chemical reactions .
Nanotechnology
Surface Modification: In nanotechnology, carboxylic acid derivatives are used to modify surfaces to promote the dispersion and incorporation of nanoparticles. This compound could potentially serve as a surface modifier due to its carboxylic acid group .
Polymer Chemistry
Monomers and Additives: The compound’s functional groups make it suitable for use as a monomer or additive in polymer chemistry, contributing to the development of new materials with enhanced properties .
Drug Design
Steroid 5α-Reductase Inhibition: Coumarin derivatives have been associated with the inhibition of steroid 5α-reductase, an enzyme linked to certain health conditions. This compound could be explored for its potential use in drug design targeting this enzyme .
Propiedades
IUPAC Name |
2-[6-(diethylcarbamoyl)-3-oxo-1,4-benzoxazin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-3-16(4-2)15(21)10-5-6-12-11(7-10)17(8-14(19)20)13(18)9-22-12/h5-7H,3-4,8-9H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRJBGLRUJZORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1386735.png)
![[4-(Isopropylthio)phenyl]acetyl chloride](/img/structure/B1386736.png)




![(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386745.png)
![(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386746.png)


